molecular formula C6H5BrN4 B6262200 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1342583-98-5

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B6262200
CAS No.: 1342583-98-5
M. Wt: 213
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1342583-98-5) is a high-value heterocyclic building block of significant interest in medicinal chemistry and anticancer drug discovery . This compound features a bromine atom at the 8-position of the fused triazolopyrazine ring system, making it a versatile intermediate for further functionalization via cross-coupling reactions and other synthetic transformations. The triazolopyrazine scaffold is recognized as a privileged structure in drug design, and recent research highlights its critical role in the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors . PARP1 is a key enzyme in the DNA damage response, and its inhibition is a validated strategy for targeting cancers with homologous recombination deficiencies, such as those with BRCA1 or BRCA2 mutations, through a synthetic lethality mechanism . Researchers are leveraging this scaffold to develop next-generation PARP1 inhibitors aimed at overcoming acquired resistance to earlier therapies, a major challenge in the field . Furthermore, fused triazolopyrazine cores, in general, have demonstrated a range of potent biological activities, including roles as c-Met kinase inhibitors and GABAA allosteric modulators, underscoring the broad utility of this chemical architecture . Supplied as For Research Use Only, this compound is strictly intended for laboratory research applications and not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

CAS No.

1342583-98-5

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a reaction involving enaminonitriles and benzohydrazides under microwave irradiation has been reported to yield triazolopyrazine derivatives efficiently . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous due to its scalability and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation might result in the formation of a corresponding oxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent type and position critically influence electronic properties, lipophilicity, and steric bulk. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
8-Bromo-3-methyl-[1,2,4]triazolo[...] 8-Br, 3-Me C₆H₅BrN₄ 213.03 Bromine increases lipophilicity; methyl enhances steric accessibility.
3,8-Dichloro-[1,2,4]triazolo[...] 3-Cl, 8-Cl C₅H₂Cl₂N₄ 193.01 Chlorine’s higher electronegativity may reduce electron density at the core.
8-Chloro-3-methyl-[1,2,4]triazolo[...] 8-Cl, 3-Me C₆H₅ClN₄ 168.58 Smaller halogen (Cl) reduces molecular weight and polarizability vs. Br.
6-Bromo-8-chloro-[1,2,4]triazolo[...] 6-Br, 8-Cl C₅H₂BrClN₄ 233.45 Bromine at position 6 may hinder electrophilic substitution vs. position 8.
8-(2-Fluoro-4-nitrophenoxy)-[...] 8-O(2-F-4-NO₂-Ph) C₁₁H₆FN₅O₃ 299.20 Nitro and fluoro groups enhance electron-withdrawing effects and polarity.

Key Observations :

  • Methyl at position 3 offers minimal steric hindrance compared to bulkier groups like phenyl or trifluoromethyl in other derivatives .

Key Observations :

  • Yields for triazolo[4,3-a]pyrazines typically range from 70–80% with optimized protocols.
  • Bromination steps (as in the target compound) may require specialized reagents (e.g., N-bromosuccinimide) .

Key Observations :

  • Bromine’s electron-withdrawing effect may enhance binding to kinase active sites, as seen in c-Met/VEGFR-2 inhibitors .
  • Methyl groups (as in 8-chloro-3-methyl derivatives) are associated with improved metabolic stability compared to halogen-only analogs .

Q & A

Q. Methodology :

  • Synthesize analogs with systematic substituent variations.
  • Compare IC₅₀ values in target assays (e.g., enzyme inhibition) and logP values for pharmacokinetic profiling.

Advanced: How to resolve contradictions in reported biological activity data?

  • Purity validation : Use HPLC and NMR to rule out impurities (e.g., dehalogenated byproducts) that skew activity .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Dose-response curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to identify false positives .

Advanced: What strategies are used in mechanistic studies of 8-bromo-3-methyl-triazolopyrazine?

  • X-ray crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
  • Molecular dynamics simulations : Predict interactions with P2X7 receptors using docking software (e.g., AutoDock Vina) .

Advanced: How to optimize pharmacokinetic properties of 8-bromo-3-methyl-triazolopyrazine derivatives?

  • LogP modulation : Introduce hydrophilic groups (e.g., -OH, -NH₂) to improve solubility without compromising target binding .
  • Prodrug design : Mask reactive bromine with ester groups to enhance oral bioavailability .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., methyl oxidation) and block with fluorine substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.